[2-(6-Amino-9H-purin-9-yl)ethanol-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

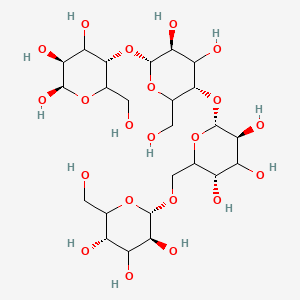

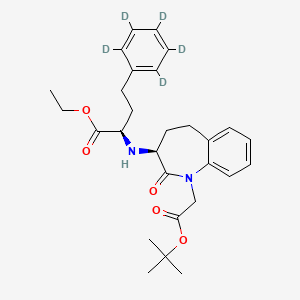

“[2-(6-Amino-9H-purin-9-yl)ethanol-d4]” is a stable isotope labelled compound with the molecular formula C7H5D4N5O and a molecular weight of 183.2 . It is a molecule containing adenine and hydroxyethyl groups .

Synthesis Analysis

The preparation of 2-(6-Aminopurin-9-yl)ethanol usually includes the following steps :Molecular Structure Analysis

The molecular structure of “this compound]” consists of a purine ring (adenine) attached to an ethanol group . The compound has a molecular formula of C7H5D4N5O .Physical and Chemical Properties Analysis

“this compound]” has a density of 1.7±0.1 g/cm3 . It has a boiling point of 473.2±55.0 °C at 760 mmHg . The compound has a molar refractivity of 45.6±0.5 cm3 . It has 6 H bond acceptors and 3 H bond donors .Aplicaciones Científicas De Investigación

Ethanol's Biological Actions and Desensitization of Ligand-Gated Ion Channels

Ethanol affects multiple receptors, including ion channels sensitive to pharmacologically relevant concentrations. These channels, including type 3 serotonin, nicotinic acetylcholine, GABA-A, and AMPA receptors, undergo desensitization modulation by ethanol, which is crucial for its pharmacological effects. Understanding ethanol interactions with receptor desensitization may explain its varied actions and contribute to addressing alcoholism (Dopico & Lovinger, 2009).

Solubility of α-Amino Acids in Ethanol Mixtures

Research on α-amino acids' solubility in water, ethanol, and water-ethanol mixtures at 298.15 K and 0.1 MPa has shown that similar physical structures of α-amino acids result in similar solubility changes in mixed solvents. This indicates potential applications in biochemical and pharmaceutical processes, including crystallization and solvent selection for compound purification (Bowden, Sanders, & Bruins, 2018).

Ethanol Precipitation in Traditional Chinese Medicine

Ethanol precipitation, a purification process in Chinese medicine concentrates, highlights the application of ethanol in bioactive component purification. This review proposes further development in understanding the mechanism, improving quality control, and developing new process detection methods, demonstrating ethanol's role in traditional and modern pharmacological applications (Tai et al., 2020).

Reforming Bio-Ethanol for Hydrogen Production

Bio-ethanol's role as a renewable energy carrier for hydrogen production through reforming presents a promising method for sustainable energy solutions. The use of catalysts and operational conditions in ethanol reforming impacts hydrogen production efficiency, indicating ethanol's potential in renewable energy technologies (Ni, Leung, & Leung, 2007).

Ethanol's Effect on Nutrient Concentration in Distillers Grains

Increasing ethanol production has led to a significant rise in distillers dried grains with solubles (DDGS) as a byproduct. Research on DDGS's chemical composition provides insights into its use as a feed ingredient, showcasing ethanol production's environmental and agricultural implications (Liu, 2011).

Análisis Bioquímico

Biochemical Properties

The role of 2-(6-Amino-9H-purin-9-yl)ethanol-d4 in biochemical reactions is not well-documented in the literature. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

It is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and these interactions could influence its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2,(H2,8,9,10)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQOTZQDXZDBJK-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1C=NC2=C(N=CN=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.